![molecular formula C10H10O4S B2647369 ethyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate CAS No. 785732-30-1](/img/structure/B2647369.png)
ethyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate
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Overview
Description
The compound is an ester based on its name. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . The (Z)
in the name indicates the configuration of the molecule around the double bond, based on the Cahn-Ingold-Prelog (CIP) rules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, esters are typically synthesized through a reaction known as esterification . This involves reacting a carboxylic acid with an alcohol in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, nuclear magnetic resonance (NMR) spectroscopy can provide information about the structure and dynamics of molecules .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions would depend on the structure of the ester and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the structure of the compound .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,12H,2H2,1H3/b8-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGYUYIYYMFEES-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C1=CC=CS1)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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